Technical Guide: 4-Methoxy-3-(trifluoromethoxy)benzyl bromide
Technical Guide: 4-Methoxy-3-(trifluoromethoxy)benzyl bromide
Executive Summary
4-Methoxy-3-(trifluoromethoxy)benzyl bromide (CAS 853771-92-3) is a specialized fluorinated electrophile used primarily in high-value medicinal chemistry and agrochemical synthesis.[2] It serves as a critical "installing agent" for the 4-methoxy-3-(trifluoromethoxy)benzyl moiety.[2]
This structural motif combines the electron-donating methoxy group with the electron-withdrawing, lipophilic trifluoromethoxy (
This guide details the chemical identity, validated synthesis protocols, reactivity patterns, and safety standards for this compound.[2]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 853771-92-3 |
| IUPAC Name | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene |
| Molecular Formula | |
| Molecular Weight | 285.06 g/mol |
| Appearance | Clear to yellowish liquid or low-melting solid |
| Boiling Point | ~82-84 °C (at 10 mmHg) [Predicted/Analogous] |
| Density | ~1.59 g/mL |
| SMILES | COC1=C(C=C(C=C1)CBr)OC(F)(F)F |
| InChI Key | DGEYBNDTSCJDTI-UHFFFAOYSA-N |
| Storage | 2-8°C, under inert atmosphere ( |
Synthesis Strategy
The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide typically proceeds via a two-step sequence starting from the commercially available aldehyde precursor.[2] This route is preferred over direct radical bromination of the toluene derivative due to higher regioselectivity and easier purification.[2]
Validated Synthetic Workflow
The most robust protocol involves the reduction of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS 853771-90-1) to the corresponding benzyl alcohol, followed by conversion to the bromide.[2]
Step 1: Reduction to Benzyl Alcohol[2]
-
Reagents: Sodium Borohydride (
), Methanol (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ). -
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.[2]
-
Protocol:
-
Dissolve 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous MeOH at 0°C.
-
Add
(1.1 eq) portion-wise to control hydrogen evolution.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Stir at room temperature for 1-2 hours (monitor by TLC/LCMS).
-
Quench with dilute HCl, extract with EtOAc, and concentrate to yield the alcohol intermediate.
-
Step 2: Bromination (Appel Reaction or
)
-
Reagents: Phosphorus Tribromide (
) in Dichloromethane ( ) OR Carbon Tetrabromide ( ) / Triphenylphosphine ( ). -
Preferred Route (
):-
Dissolve the benzyl alcohol intermediate (1.0 eq) in anhydrous DCM at 0°C under
. -
Add
(0.4 eq) dropwise. The stoichiometry is 1:3 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> :Alcohol), but slight excess ensures completion. -
Stir at 0°C
RT for 3 hours. -
Critical Step: Quench carefully with saturated
(exothermic).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Wash organic layer with brine, dry over
, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove phosphorus byproducts.[2]
-
Synthesis Visualization[2]
Figure 1: Step-wise synthesis from the aldehyde precursor via alcohol intermediate.
Reactivity & Applications in Drug Design[2][3]
The "Orthogonal Fluorine" Effect
The 4-methoxy-3-(trifluoromethoxy) substitution pattern is highly specific.[2]
-
Lipophilicity: The
group significantly increasesngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , facilitating blood-brain barrier (BBB) penetration. -
Metabolic Stability: The
group blocks metabolic oxidation at the 3-position, while the 4-methoxy group provides a handle for H-bond acceptance.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Conformation: The
group typically adopts an orthogonal conformation relative to the aromatic ring, creating a unique steric pocket that can improve selectivity for enzyme active sites (e.g., Kinases, GPCRs).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Core Reactivity (Nucleophilic Substitution)
As a benzyl bromide, the compound is a potent electrophile susceptible to
-
N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in CNS active drugs).[2]
-
O-Alkylation: Reaction with phenols or alcohols to form benzyl ethers.[2]
-
C-Alkylation: Reaction with enolates or organometallics to extend the carbon skeleton.[2]
Application Workflow
Figure 2: Divergent synthesis capabilities of the benzyl bromide scaffold.
Safety & Handling Protocols
Warning: Benzyl bromides are potent alkylating agents and lachrymators.[2]
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing.[2] Always handle in a functioning chemical fume hood.[2]
-
Corrosive: Causes severe skin burns and eye damage.[2] Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2]
-
Decomposition: The compound can degrade to release HBr upon exposure to moisture.[2] Store in a tightly sealed container with a desiccant at 2-8°C.
-
Spill Response: Neutralize spills with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.[2]
References
-
Fisher Scientific. 4-Methoxy-3-(trifluoromethoxy)benzyl bromide, 97%. Retrieved from
-
ChemScene. 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (Precursor CAS 853771-90-1).[2][3][4] Retrieved from [3]
-
Cymit Quimica. Product Catalog: 4-Methoxy-3-(trifluoromethoxy)benzyl bromide. Retrieved from
-
PubChem. Compound Summary: 4-(Bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene.[2][5][6][7] CID 66523515.[2][6][7] Retrieved from
Sources
- 1. 4-Methoxy-3-(trifluoromethoxy)benzyl bromide | CymitQuimica [cymitquimica.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. 4-Methoxy-3-(pentafluorthio)benzylbromid, 97 % 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 7. bromure de 4-méthoxy-3-(trifluorométhyl)benzyle, 97 % 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
A generic representation of the Williamson ether synthesis using 4-Methoxy-3-(trifluoromethoxy)benzyl bromide and a generic alcohol (R-OH).
